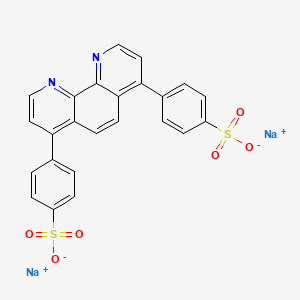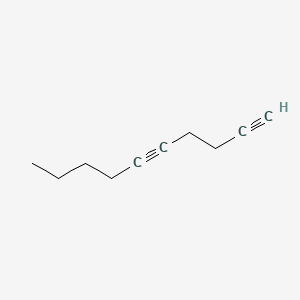
Duralink HTS
Vue d'ensemble
Description
Duralink HTS, chemically known as Hexamethylene-1,6-bis(thiosulphate), disodium salt, dihydrate, is a compound primarily used in sulfur-based vulcanization systems. It is known for generating hybrid crosslinks that enhance the retention of physical and dynamic properties under anaerobic conditions at elevated temperatures. This compound is non-staining and non-discoloring, making it suitable for various applications in the rubber industry .
Mécanisme D'action
Target of Action
Duralink HTS primarily targets sulfur-based vulcanization systems . It is used to generate hybrid crosslinks in these systems, which are crucial for the retention of physical and dynamic properties of the material under anaerobic conditions at elevated temperatures .
Mode of Action
This compound interacts with its targets by generating hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures, such as those experienced during overcure, when using high curing temperatures, or during the product’s service life .
Biochemical Pathways
It is known that this compound plays a significant role in thevulcanization process . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials via the addition of sulfur or other equivalent curatives or accelerators.
Pharmacokinetics
It is known that this compound is used in the form of adust-suppressed fine powder , which suggests that it can be easily distributed and mixed into the rubber compounds during the vulcanization process.
Result of Action
The action of this compound results in enhanced properties of the vulcanized rubber. It improves properties that depend upon network characteristics and dynamic mechanical properties, including tear, fatigue, modulus, grip characteristics, and rolling resistance throughout the service life of the article . It also acts as an adhesion promoter to enhance the adhesion between rubber compounds and brass-plated steel reinforcing materials .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and anaerobic conditions . It provides increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures . It is also known to help maintain tire performance and properties during high heat conditions .
Analyse Biochimique
Biochemical Properties
Duralink HTS plays a significant role in biochemical reactions, particularly in the generation of hybrid crosslinks in sulfur-based vulcanization systems . These crosslinks provide increased retention of physical and dynamic properties when exposed to anaerobic conditions at elevated temperatures .
Cellular Effects
The cellular effects of this compound are primarily observed in its interaction with rubber compounds. It is used to modify the viscoelastic dynamic properties of SBR based compounds .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of thermally stable hybrid crosslinks in sulfur-based vulcanization systems . This process provides excellent dynamic flexibility in NR, IR, SBR, BR and blends of these polymers .
Temporal Effects in Laboratory Settings
In laboratory settings, a slight reduction in scorch safety and modulus and a slight increase in cure time may be observed when using this compound in various compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Duralink HTS involves the reaction of hexamethylene diamine with sulfur compounds under controlled conditions. The process typically requires precise temperature and pH control to ensure the formation of the desired thiosulphate groups.
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are meticulously monitored. The product is then purified and crystallized to obtain the dihydrate form. The final product is usually in the form of a dust-suppressed fine powder to facilitate handling and application .
Analyse Des Réactions Chimiques
Types of Reactions: Duralink HTS primarily undergoes vulcanization reactions, where it forms hybrid crosslinks with sulfur. These reactions are crucial for enhancing the mechanical properties of rubber compounds.
Common Reagents and Conditions: The vulcanization process typically involves sulfur, accelerators, and activators. The reaction conditions include elevated temperatures and anaerobic environments to facilitate the formation of stable crosslinks.
Major Products Formed: The primary products of these reactions are thermally stable hybrid crosslinks that improve the dynamic flexibility, tear resistance, and fatigue properties of rubber compounds .
Applications De Recherche Scientifique
Duralink HTS has a wide range of applications in scientific research and industry:
Chemistry: It is used to modify the viscoelastic dynamic properties of rubber compounds, making it essential in the development of high-performance materials.
Biology and Medicine:
Industry: this compound is extensively used as an adhesion promoter to enhance the bonding between rubber compounds and brass-plated steel reinforcing materials. .
Comparaison Avec Des Composés Similaires
- Hexamethylene-1,6-bis(thiosulphate), disodium salt
- Sulfur-based vulcanization agents
Comparison: Duralink HTS stands out due to its ability to form hybrid crosslinks that are more thermally stable compared to traditional sulfur-based vulcanization agents. This unique property allows for better retention of physical and dynamic properties under extreme conditions, making it a preferred choice for high-performance rubber applications .
Propriétés
Numéro CAS |
5719-73-3 |
|---|---|
Formule moléculaire |
C6H12Na2O6S4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
disodium;1,6-bis(sulfonatosulfanyl)hexane |
InChI |
InChI=1S/C6H14O6S4.2Na/c7-15(8,9)13-5-3-1-2-4-6-14-16(10,11)12;;/h1-6H2,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
Clé InChI |
QXYKBSYRGILOTK-UHFFFAOYSA-L |
SMILES |
C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CCCSS(=O)(=O)[O-])CCSS(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
5719-73-3 |
Description physique |
Other Solid; Dry Powder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


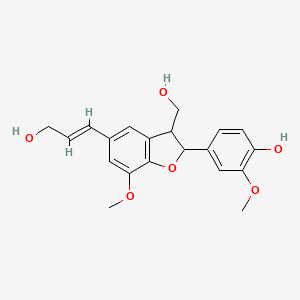
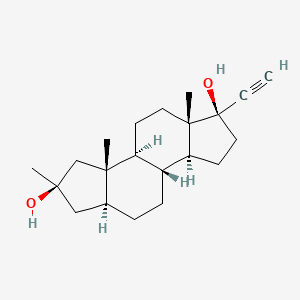
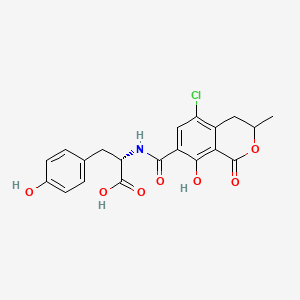
![methyl 4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B3029112.png)
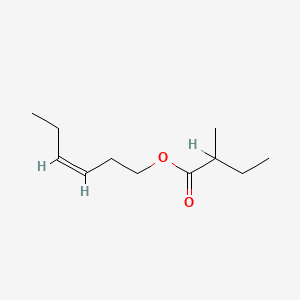
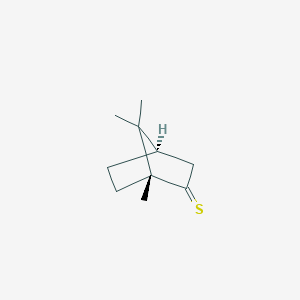
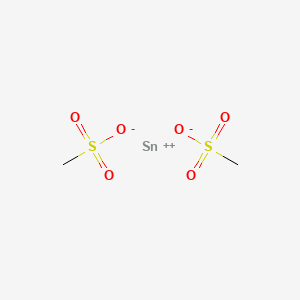
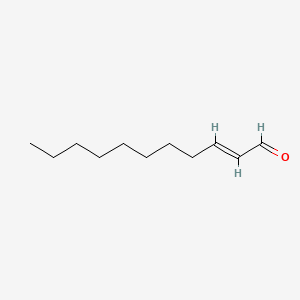
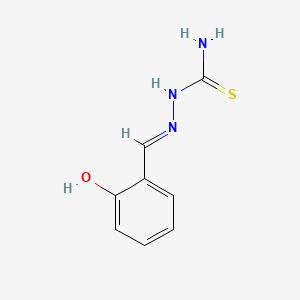
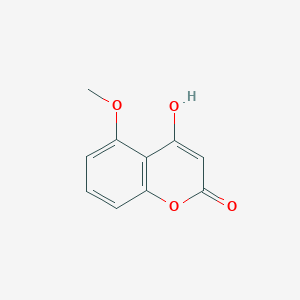

![[3-amino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3029125.png)
